2-[(2-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid
Overview
Description
Scientific Research Applications
Co-crystal Formation
The study of co-crystals, such as the 1:1 co-crystal of 2-amino-5-nitro-1,3-thiazole with 4-aminobenzoic acid, provides insights into the hydrogen-bonded interactions and non-centrosymmetric packing lattice formations that are crucial in the understanding and design of pharmaceutical co-crystals. This research helps in enhancing the physical properties of active pharmaceutical ingredients (APIs), including solubility and stability, which are essential for drug formulation and development (Lynch, 2001).
Molecular Interactions and Conformational Analysis
The conformational analysis and intramolecular interactions, as studied in aminofluorobenzoic acids, are pivotal in understanding the molecular structure and behavior of compounds. These studies reveal how hydrogen bonding and other non-covalent interactions influence the molecular conformation, which is critical in drug design for achieving desired biological activity and selectivity (Silla et al., 2013).
Solid-Phase Synthesis
Solid-phase synthesis techniques, as applied to the preparation of 3,4,5-substituted 1,5-benzodiazepin-2-ones, showcase the utility of such methods in efficiently constructing complex molecules. This approach is particularly useful in combinatorial chemistry and drug discovery, enabling the rapid synthesis and screening of large libraries of compounds for potential therapeutic use (Lee et al., 1999).
Synthesis of Novel Derivatives
The synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives and their evaluation for fungicidal and antiviral activities highlight the importance of chemical synthesis in the discovery of new agrochemicals. Such research contributes to the development of new compounds that can be used to protect crops from fungal and viral infections, ensuring food security and agricultural sustainability (Fengyun et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3S/c12-7-4-2-1-3-6(7)9(15)14-11-13-8(5-18-11)10(16)17/h1-5H,(H,16,17)(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTQFNVHCUNDOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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